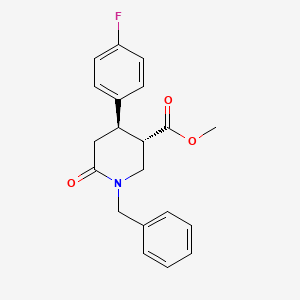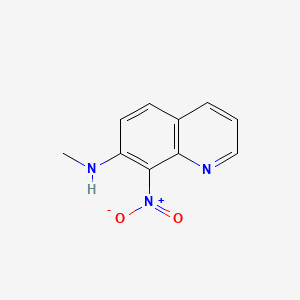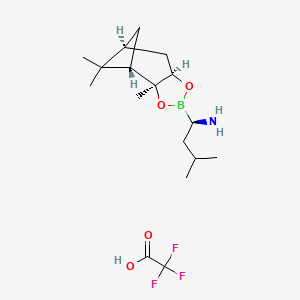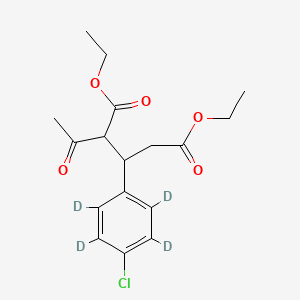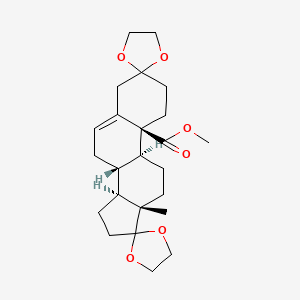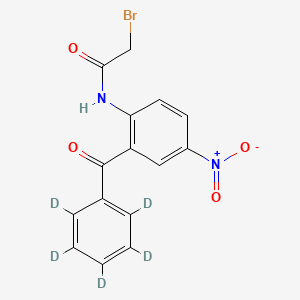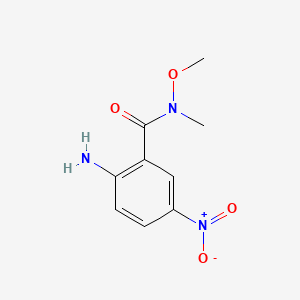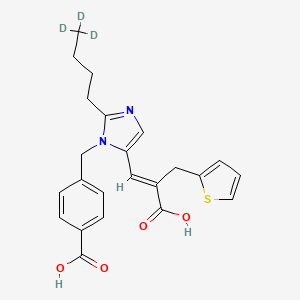
Eprosartan-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eprosartan-d3 is a deuterated form of Eprosartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension. The deuterium atoms in this compound replace three hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of Eprosartan by using isotopic labeling techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eprosartan-d3 involves the incorporation of deuterium atoms into the Eprosartan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Deuterium Gas Exchange: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Eprosartan-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of this compound .
Applications De Recherche Scientifique
Eprosartan-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Eprosartan.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Isotopic Labeling: Used in tracer studies to track the movement and transformation of Eprosartan in biological systems.
Drug Development: Assists in the development of new drugs by providing insights into the behavior of Eprosartan and its analogs
Mécanisme D'action
Eprosartan-d3 exerts its effects by blocking the binding of angiotensin II to the AT1 receptor found in various tissues, such as vascular smooth muscle and the adrenal gland. This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure . The action of this compound is independent of the pathways for angiotensin II synthesis, making it a selective and effective antihypertensive agent .
Comparaison Avec Des Composés Similaires
Eprosartan-d3 is compared with other angiotensin II receptor antagonists (ARBs) such as:
- Losartan
- Valsartan
- Telmisartan
- Irbesartan
Uniqueness
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies and metabolic stability. Unlike other ARBs, this compound has a distinct non-biphenyl, non-tetrazole chemical structure, which contributes to its unique pharmacological profile .
Similar Compounds
- Losartan : Another ARB used to treat hypertension, with a biphenyl-tetrazole structure.
- Valsartan : Known for its efficacy in reducing blood pressure and cardiovascular events.
- Telmisartan : Has a longer half-life and is used for its sustained antihypertensive effects.
- Irbesartan : Effective in treating hypertension and diabetic nephropathy .
This compound stands out due to its unique structure and the incorporation of deuterium atoms, making it a valuable tool in scientific research and drug development.
Propriétés
IUPAC Name |
4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12+/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAFUQRIXKEMV-FDKNJLTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
